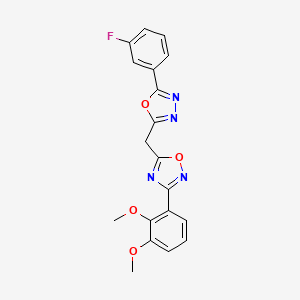

3-(2,3-Dimethoxyphenyl)-5-((5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O4/c1-25-14-8-4-7-13(17(14)26-2)18-21-15(28-24-18)10-16-22-23-19(27-16)11-5-3-6-12(20)9-11/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPPDBFUSHADMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,3-Dimethoxyphenyl)-5-((5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer and antimicrobial agent.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a complex structure that includes multiple aromatic rings and oxadiazole moieties. The presence of fluorine and methoxy groups enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a broad spectrum of biological activities, including:

- Anticancer Activity : Several studies have highlighted the cytotoxic effects of oxadiazole derivatives against various cancer cell lines.

- Antimicrobial Activity : The oxadiazole scaffold has been linked to antimicrobial properties, making it a candidate for developing new antibiotics.

Anticancer Activity

- Mechanism of Action : The anticancer effects are often attributed to the ability of oxadiazoles to induce apoptosis in cancer cells. For instance, studies have shown that compounds with similar structures can activate p53 pathways and increase caspase activity, leading to programmed cell death .

-

Case Studies :

- A study reported that certain oxadiazole derivatives demonstrated IC50 values as low as 10.1 µM against liver carcinoma cell lines (HUH7), outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) .

- Another investigation found that specific oxadiazole compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with flow cytometry confirming their role in apoptosis induction .

Antimicrobial Activity

- Efficacy Against Bacteria : The 1,3,4-oxadiazole scaffold has shown promise in combating bacterial infections. Research indicates that certain derivatives possess effective antibacterial properties against resistant strains .

- In Vitro Studies : In vitro assays have demonstrated that oxadiazole compounds can inhibit bacterial growth at micromolar concentrations. For example, one study reported compounds achieving MIC values below 50 µg/mL against Gram-positive bacteria .

Data Table: Biological Activities of Related Oxadiazole Compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual oxadiazole rings and fluorophenyl-methoxy substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Dual Oxadiazole Systems : The target compound and 3-phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole both incorporate two oxadiazole rings but differ in linker groups (methyl vs. ethyl). The methyl linker may reduce conformational flexibility compared to ethyl.

- Substituent Effects: Fluorophenyl and methoxy groups in the target compound could enhance lipophilicity and π-π stacking, similar to 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole .

Q & A

Basic: What are the established synthetic routes for this bis-oxadiazole compound, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:

- Step 1: Preparation of 1,3,4-oxadiazole precursors via cyclization of thiosemicarbazides or hydrazides with carboxylic acid derivatives under acidic conditions (e.g., POCl₃ or H₂SO₄) .

- Step 2: Methylation or alkylation at the 5-position of the 1,2,4-oxadiazole core using halogenated intermediates (e.g., bromomethyl derivatives) .

- Step 3: Coupling of the two oxadiazole units via a methylene bridge using K₂CO₃ or NaH as a base in anhydrous DMF .

Key factors affecting yield:

- Temperature: Higher temperatures (80–100°C) improve cyclization efficiency but may degrade sensitive substituents.

- Catalyst: Use of Lewis acids (e.g., ZnCl₂) enhances regioselectivity in bis-oxadiazole formation .

- Purification: Column chromatography with ethyl acetate/hexane (3:7) resolves byproducts from incomplete reactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

Answer:

- ¹H/¹³C NMR:

- FT-IR:

- Mass Spectrometry (HRMS):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.